6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
CAS No.: 866132-36-7
Cat. No.: VC4466016
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866132-36-7 |
|---|---|
| Molecular Formula | C13H10ClN3 |
| Molecular Weight | 243.69 |
| IUPAC Name | 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C13H10ClN3/c1-9-5-13-15-7-11(8-17(13)16-9)10-3-2-4-12(14)6-10/h2-8H,1H3 |
| Standard InChI Key | DIFUSBHIPZFZSM-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=C(C=NC2=C1)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₃H₁₀ClN₃, with a molar mass of 243.69 g/mol. Its IUPAC name, 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, reflects the fusion of a pyrazole ring with a pyrimidine system, substituted at positions 2 (methyl) and 6 (3-chlorophenyl). Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 866132-36-7 |
| SMILES | CC1=NN2C=C(C=NC2=C1)C3=CC(=CC=C3)Cl |
| InChIKey | DIFUSBHIPZFZSM-UHFFFAOYSA-N |
| PubChem CID | 1485558 |
The 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the methyl substituent at position 2 may stabilize the pyrazole ring conformation .
Synthetic Methodologies
Core Construction Strategies
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, a plausible route involves:
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Chlorination of Pyrazolo[1,5-a]pyrimidine Diol:
Starting with 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, treatment with phosphorus oxychloride (POCl₃) yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine . -
Nucleophilic Aromatic Substitution:
Reaction of the dichloro intermediate with 3-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions introduces the aryl group at position 6 .
This approach mirrors methods used for analogous PI3Kδ inhibitors, where morpholine substitutions at position 7 achieved nanomolar IC₅₀ values .
Alternative Pathways
Condensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters in acidic media (e.g., H₂SO₄/AcOH) offers another route . For example:
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Reactants: 5-Amino-3-methylpyrazole + 3-chlorophenyl-substituted diketone
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Conditions: Acetic acid with catalytic H₂SO₄, room temperature .
Yields for such reactions typically exceed 85%, though optimization may be required for this specific derivative .
Physicochemical and Spectroscopic Properties
Solubility and Stability
While solubility data for the compound are unpublished, analogs with similar substituents exhibit:
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LogP: ~2.5–3.2 (moderate lipophilicity)
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Aqueous Solubility: <10 μM at pH 7.4.
Stability under physiological conditions remains uncharacterized, though the chloroaryl group may confer resistance to oxidative metabolism.
Spectroscopic Signatures
Comparative Analysis with Analogous Compounds
| Compound | Substituents | IC₅₀ (nM) | Target |
|---|---|---|---|
| CPL302253 | 7-Morpholine | 2.8 | PI3Kδ |
| 6-(3-Cl-Ph)-2-Me | 6-(3-Cl-Ph), 2-Me | N/A | Undetermined |
| GDC-0941 | 2-Methyl, 7-Morpholine | 3.0 | Pan-PI3K |
The absence of a morpholine group in 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine may reduce PI3Kδ affinity but improve pharmacokinetic properties .
Future Directions
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